1,4-Dichloropyrrolo[1,2-a]quinoxaline
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Overview
Description
1,4-Dichloropyrrolo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the pyrroloquinoxaline family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloropyrrolo[1,2-a]quinoxaline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-hydroxy-1,5-diketones with o-phenylenediamine, leading to the formation of 4,5-dihydropyrrolo[1,2-a]quinoxaline derivatives, which are then dehydrogenated to yield the desired compound . Another approach involves the intramolecular cyclization of 1-aryl derivatives of pyrrole containing N–C fragments at the ortho position of the aryl substituent .
Industrial Production Methods
the principles of green chemistry and transition-metal-free catalysis are increasingly being applied to the synthesis of such heterocyclic compounds to make the processes more sustainable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1,4-Dichloropyrrolo[1,2-a]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline 1,4-dioxides.
Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide (MnO2) and other metal oxides.
Substitution: Halogen substitution reactions often use nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoxaline 1,4-dioxides, while substitution reactions can produce a variety of substituted pyrroloquinoxalines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,4-Dichloropyrrolo[1,2-a]quinoxaline involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound has been shown to inhibit enzymes such as protein kinase CK2, AKT kinase, and RAD51, which are involved in cell proliferation and survival.
DNA Damage: It can cause DNA damage, leading to apoptosis in cancer cells.
Receptor Binding: Acts as a ligand for 5-HT3 receptors, influencing neurotransmission and potentially providing analgesic effects.
Comparison with Similar Compounds
1,4-Dichloropyrrolo[1,2-a]quinoxaline can be compared with other similar compounds in the pyrroloquinoxaline family:
Pyrrolo[1,2-a]quinoxaline: The parent compound without chlorine substituents.
4,5-Dihydropyrrolo[1,2-a]quinoxaline: A reduced form of the compound.
Quinoxaline 1,4-dioxides: Oxidized derivatives with different biological activities.
These compounds share similar core structures but differ in their substituents and oxidation states, leading to variations in their biological activities and applications .
Properties
Molecular Formula |
C11H6Cl2N2 |
---|---|
Molecular Weight |
237.08 g/mol |
IUPAC Name |
1,4-dichloropyrrolo[1,2-a]quinoxaline |
InChI |
InChI=1S/C11H6Cl2N2/c12-10-6-5-9-11(13)14-7-3-1-2-4-8(7)15(9)10/h1-6H |
InChI Key |
HBWRNCYIAYBAPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=CC=C(N23)Cl)Cl |
Origin of Product |
United States |
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